4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one
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Overview
Description
4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with an oxadiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cycloheptanone derivative with hydrazine hydrate, followed by the introduction of a methyl group at the 4a position through alkylation reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4a-Methyl-4,4a,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene
- 3,5,5,9-Tetramethyl-4a,5,6,7,8,9-hexahydro-2H-benzo[7]annulene
Uniqueness
4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one is unique due to its oxadiazine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
19836-53-4 |
---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.223 |
IUPAC Name |
4a-methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one |
InChI |
InChI=1S/C9H14N2O2/c1-9-6-4-2-3-5-7(9)10-11-8(12)13-9/h2-6H2,1H3,(H,11,12) |
InChI Key |
HLYMWAADFHTTFS-UHFFFAOYSA-N |
SMILES |
CC12CCCCCC1=NNC(=O)O2 |
Synonyms |
Cyclohept[e][1,3,4]oxadiazin-3(2H)-one, 4a,5,6,7,8,9-hexahydro-4a-methyl- |
Origin of Product |
United States |
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